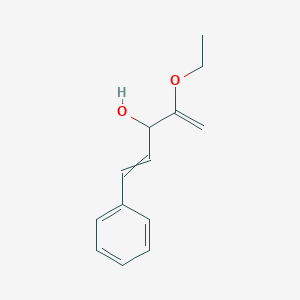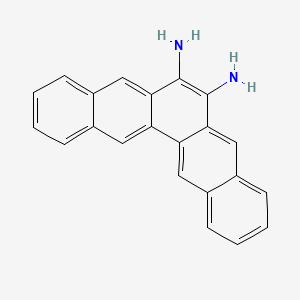![molecular formula C11H14N2O B12600120 Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- CAS No. 651314-76-0](/img/structure/B12600120.png)
Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- is a compound that features a piperidine ring substituted with a 2-propynyl group and an isoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- typically involves the formation of the piperidine ring followed by the introduction of the isoxazole and propynyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched piperidines in good yields .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound can regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for the establishment of cancers .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
Pyridine: A heterocyclic aromatic compound with a nitrogen atom.
Piperazine: A heterocyclic compound with two nitrogen atoms in a six-membered ring.
Uniqueness
Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]- is unique due to the presence of both the isoxazole and propynyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other piperidine derivatives, making it a valuable compound for research and development.
Propiedades
Número CAS |
651314-76-0 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-(3-piperidin-2-ylprop-1-ynyl)-1,2-oxazole |
InChI |
InChI=1S/C11H14N2O/c1-2-8-12-10(4-1)5-3-6-11-7-9-13-14-11/h7,9-10,12H,1-2,4-5,8H2 |
Clave InChI |
AOOFWYGGVKGNCO-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)CC#CC2=CC=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



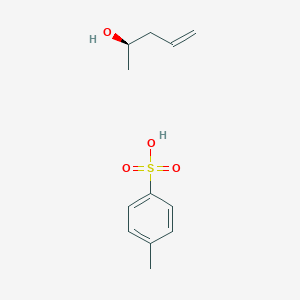
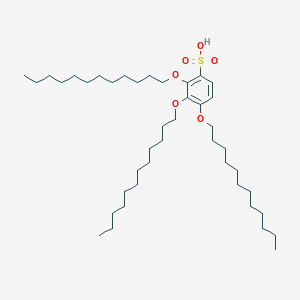

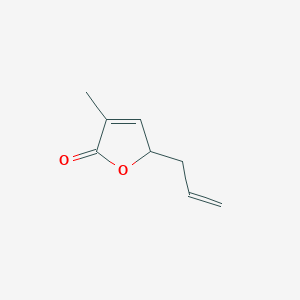
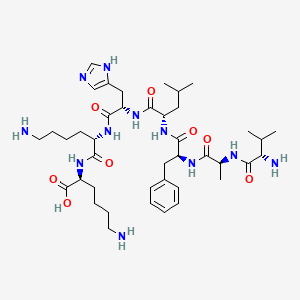
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)
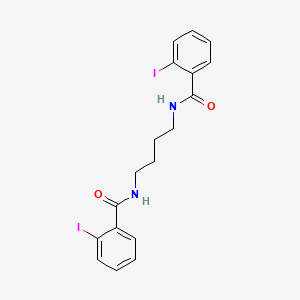
![6-(4-Chlorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12600090.png)



